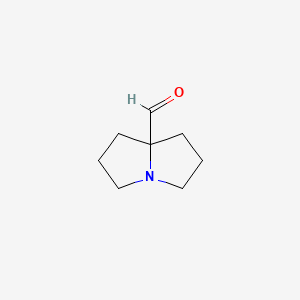
Hexahydro-1H-pyrrolizine-7a-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1H-pyrrolizine-7a-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H13NO. It is a derivative of pyrrolizidine, a class of compounds known for their diverse biological activities. The structure of this compound consists of a pyrrolizine ring system with a carbaldehyde functional group at the 7a position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexahydro-1H-pyrrolizine-7a-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of pyrrolidine derivatives. For instance, the Dieckmann reaction can be employed to obtain tetrahydro-1H-pyrrolizine-1,3(2H)-dione from pyrrolidine . Subsequent reduction and cyclization steps lead to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. These methods often utilize catalysts and specific reaction environments to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-1H-pyrrolizine-7a-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the carbaldehyde group makes it susceptible to nucleophilic addition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
Hexahydro-1H-pyrrolizine-7a-carbaldehyde has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals with therapeutic properties.
Industry: this compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hexahydro-1H-pyrrolizine-7a-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its structure allows it to bind to specific receptors, modulating their activity and leading to physiological effects.
Comparación Con Compuestos Similares
Hexahydro-1H-pyrrolizine-7a-carbaldehyde can be compared with other pyrrolizidine derivatives, such as:
Tetrahydro-1H-pyrrolizine-1,3(2H)-dione: A precursor in the synthesis of this compound.
Hexahydro-1H-pyrrolizine-1-one: Another pyrrolizidine derivative with different functional groups and properties.
The uniqueness of this compound lies in its specific structure and functional group, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde |
InChI |
InChI=1S/C8H13NO/c10-7-8-3-1-5-9(8)6-2-4-8/h7H,1-6H2 |
Clave InChI |
VVWRHELZTWIQIE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCCN2C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


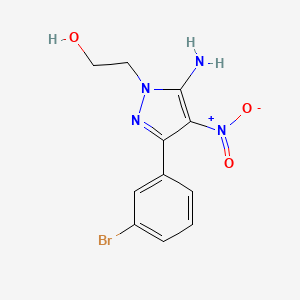


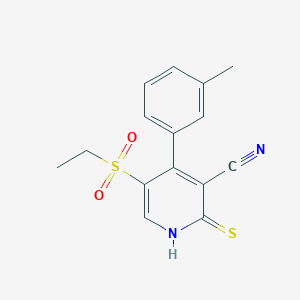

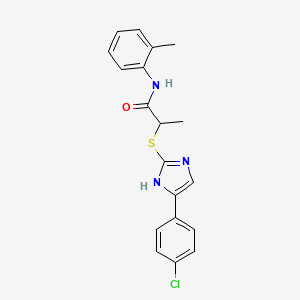
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B11773499.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11773508.png)
![4-(tert-Butyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11773515.png)

![tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773520.png)
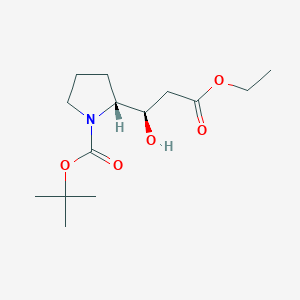
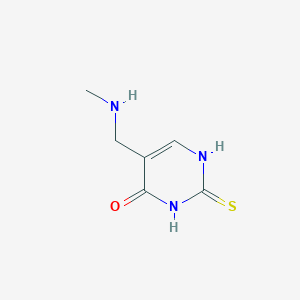
![Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11773552.png)
